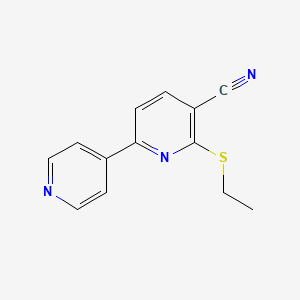![molecular formula C15H20N4O4 B11488484 1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone](/img/structure/B11488484.png)
1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features a pyrrole ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as 2,5-dimethylpyrrole, the pyrrole ring is functionalized with a 2-methoxyethyl group.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from 2-methyl-5-nitroimidazole.
Coupling Reaction: The two rings are then coupled through an ethanone linker, using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Material Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and interaction with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE
- 2-ACETYL-1-METHYLPYRROLE
- BENZIMIDAZOLES
Uniqueness
1-[1-(2-METHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHAN-1-ONE is unique due to its dual ring structure, combining both pyrrole and imidazole rings. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H20N4O4 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-5-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C15H20N4O4/c1-10-7-13(11(2)17(10)5-6-23-4)14(20)9-18-12(3)16-8-15(18)19(21)22/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
PRERMEOXDPDTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CN2C(=NC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11488408.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488416.png)
![5-[(2-methylphenoxy)methyl]-2-(morpholin-4-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488420.png)

![ethyl (4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11488443.png)
![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11488452.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B11488456.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11488458.png)


![2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11488477.png)
![3,4,5-trimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B11488478.png)
![3-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488490.png)
![2-[3-nitro-5-(quinolin-8-yloxy)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11488492.png)
